N-benzyl-4-chlorobenzenecarboximidamide
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Overview
Description
N-benzyl-4-chlorobenzenecarboximidamide is an organic compound with the molecular formula C14H13ClN2 It is a derivative of benzenecarboximidamide, where the benzyl group is attached to the nitrogen atom and a chlorine atom is substituted at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-chlorobenzenecarboximidamide typically involves the reaction of 4-chlorobenzenecarboximidamide with benzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as ethanol or acetonitrile, at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-chlorobenzenecarboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imidamide group to an amine group.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia under basic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound amine.
Substitution: 4-hydroxy-N-benzylbenzenecarboximidamide or 4-amino-N-benzylbenzenecarboximidamide.
Scientific Research Applications
N-benzyl-4-chlorobenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-benzyl-4-chlorobenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-methylbenzenecarboximidamide
- N-benzyl-4-fluorobenzenecarboximidamide
- N-benzyl-4-bromobenzenecarboximidamide
Uniqueness
N-benzyl-4-chlorobenzenecarboximidamide is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C14H13ClN2 |
---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
N'-benzyl-4-chlorobenzenecarboximidamide |
InChI |
InChI=1S/C14H13ClN2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17) |
InChI Key |
UXJDEKUGJUQMDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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